N-(2-fluorophenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide
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Overview
Description
N-(2-FLUOROPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FLUOROPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an arylamine.
Introduction of the pyrrolidine moiety: This step may involve the reaction of the quinoline derivative with a pyrrolidine carboxylic acid or its derivative.
Acylation: The final step involves the acylation of the intermediate with 2-fluorophenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2-FLUOROPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-FLUOROPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(2-FLUOROPHENYL)-2-[2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE: Lacks the pyrrolidine moiety.
N-(2-CHLOROPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE: Contains a chlorine atom instead of fluorine.
N-(2-FLUOROPHENYL)-2-[2-OXO-4-(MORPHOLINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE: Contains a morpholine moiety instead of pyrrolidine.
Uniqueness
N-(2-FLUOROPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H20FN3O3 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[2-oxo-4-(pyrrolidine-1-carbonyl)quinolin-1-yl]acetamide |
InChI |
InChI=1S/C22H20FN3O3/c23-17-8-2-3-9-18(17)24-20(27)14-26-19-10-4-1-7-15(19)16(13-21(26)28)22(29)25-11-5-6-12-25/h1-4,7-10,13H,5-6,11-12,14H2,(H,24,27) |
InChI Key |
LGIQXFXMGPUNDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
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